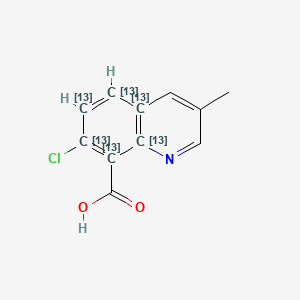

Quinmerac-13C6

Description

Rationale for Isotopic Labeling of Quinmerac for Advanced Research

Quinmerac is a systemic herbicide used to control broad-leaved weeds in various crops. cabidigitallibrary.orgebi.ac.uk Understanding its environmental fate, metabolic pathways in plants and soil, and potential for bioaccumulation is critical for assessing its ecological impact. chemicalbook.com

Isotopically labeling quinmerac with ¹³C to create Quinmerac-13C6 provides the necessary tool to conduct these advanced studies with high precision and accuracy. The rationale for its use includes:

Metabolism Studies: Researchers can introduce this compound into plants or soil and trace its transformation into various metabolites. chemicalbook.com This helps to identify the degradation pathways and the resulting breakdown products.

Environmental Fate Analysis: By using this compound, scientists can monitor the movement and persistence of the herbicide in different environmental compartments, such as soil and water. chemicalbook.com

Quantitative Analysis: this compound serves as an ideal internal standard for the accurate quantification of unlabeled quinmerac in environmental and biological samples. bocsci.comvulcanchem.com Internal standards are essential for correcting variations in sample preparation and analytical instrument response, leading to more reliable data. researchgate.net

Overview of this compound as a Research Tool and Tracer

As a research tool, this compound is primarily used in conjunction with high-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography-mass spectrometry (LC-MS). gdch.dealtascientific.cn The distinct mass of this compound allows it to be easily differentiated from the native quinmerac.

When used as a tracer, a known amount of this compound is introduced into a system. Samples are then collected over time and analyzed. The presence and concentration of this compound and its labeled metabolites reveal crucial information about the dynamics of the system. For instance, in metabolic flux analysis, this technique can help quantify the flow of carbon atoms through various biochemical pathways. frontiersin.org

Academic and Methodological Imperatives for this compound Utilization

The use of this compound is driven by the need for robust and defensible scientific data. Regulatory bodies and the scientific community demand a thorough understanding of the environmental and biological behavior of agrochemicals.

Methodologically, the use of stable isotope-labeled standards like this compound is considered a best practice in analytical chemistry for trace analysis. altascientific.cn It allows for isotope dilution mass spectrometry (IDMS), a "gold standard" quantitative technique that provides a high degree of accuracy and precision. The use of a stable isotope-labeled internal standard helps to minimize matrix effects, which are a common source of error in the analysis of complex samples like soil, water, and biological tissues. gdch.de

The academic imperative lies in the pursuit of a more complete understanding of biochemical and environmental processes. By providing a means to track molecules with high specificity, this compound enables researchers to answer complex questions that would be difficult or impossible to address with other methods. tandfonline.com

Interactive Data Tables

Below are tables detailing the properties of Quinmerac and this compound, as well as a summary of the applications of stable isotope labeling.

Table 1: Physicochemical Properties of Quinmerac and this compound

| Property | Quinmerac | This compound |

| Molecular Formula | C₁₁H₈ClNO₂ chemsrc.com | C₅(¹³C)₆H₈ClNO₂ scbt.com |

| Molecular Weight | 221.64 g/mol chemsrc.comsigmaaldrich.com | ~227.60 g/mol scbt.com |

| CAS Number | 90717-03-6 chemsrc.comaccustandard.com | 1185039-71-7 scbt.comchemsrc.com |

| Appearance | Solid | Solid |

| Melting Point | 244°C chemsrc.com | Not available |

| Boiling Point | 416°C at 760 mmHg chemsrc.com | Not available |

Table 2: Applications of Stable Isotope Labeling in Research

| Application Area | Description | Key Techniques |

| Metabolic Research | Tracing the metabolic pathways of compounds within organisms. bocsci.com | Mass Spectrometry, NMR Spectroscopy wikipedia.org |

| Environmental Fate Studies | Monitoring the persistence and degradation of substances in the environment. symeres.com | LC-MS, GC-MS altascientific.cn |

| Quantitative Analysis | Used as internal standards for accurate concentration measurements. symeres.com | Isotope Dilution Mass Spectrometry researchgate.net |

| Proteomics | Studying protein turnover and interactions. bocsci.comnih.gov | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) creative-proteomics.com |

| Mechanistic Studies | Elucidating the step-by-step process of chemical reactions. symeres.com | Kinetic Isotope Effect Studies |

Propriétés

IUPAC Name |

7-chloro-3-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)/i2+1,3+1,7+1,8+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZOLUNSQWINIR-KIHIGKDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[13C]2=[13C]([13C](=[13C]([13CH]=[13CH]2)Cl)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676126 | |

| Record name | 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185039-71-7 | |

| Record name | 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Carbon-13 Enrichment of Quinmerac

Isotopic Precursor Synthesis and Selection for Quinmerac-13C6

The synthesis of this compound necessitates the use of ¹³C-enriched precursors that can be incorporated into the quinoline ring structure. For uniform labeling of the quinoline core (six carbons), common strategies involve using ¹³C-enriched aniline derivatives and ¹³C-enriched carbonyl compounds or their equivalents.

¹³C-Enriched Aniline Derivatives: Aniline itself, or substituted anilines that would lead to Quinmerac's specific substitution pattern (e.g., a chloro-substituted aniline), can be synthesized using ¹³C-enriched carbon sources. For instance, ¹³C-labeled benzene can be nitrated and then reduced to yield ¹³C-labeled aniline.

¹³C-Enriched Carbonyl Compounds: Various quinoline synthesis methods utilize α,β-unsaturated carbonyl compounds or their precursors. Using ¹³C-labeled versions of these building blocks, such as ¹³C-labeled acrolein or mesityl oxide, can introduce the isotope into specific positions of the quinoline ring acs.orgcapes.gov.brnih.govacs.orglookchem.comresearchgate.netresearchgate.net. For uniform labeling of the entire quinoline core, precursors that can contribute multiple ¹³C atoms to the ring system are ideal. For example, synthesizing ¹³C₂-labeled acetylene from ¹³C elemental carbon, which can then be converted into various ¹³C₂-labeled building blocks, offers a versatile route rsc.orgresearchgate.net.

The selection of precursors depends heavily on the chosen quinoline synthesis methodology and the desired regiochemistry of the ¹³C incorporation. For uniform ¹³C₆ labeling of the quinoline ring, a strategy that incorporates multiple ¹³C atoms from readily available, high-enrichment precursors is preferred.

Regioselective Carbon-13 Incorporation Strategies for the Quinoline Core

Several classical quinoline synthesis methods can be adapted for isotopic labeling. The key is to ensure that the chosen ¹³C-enriched precursors are incorporated efficiently and with minimal scrambling of the isotopic label.

Skraup Synthesis and its Variants (e.g., Doebner-von Miller): These methods typically involve the reaction of an aniline with glycerol (which dehydrates to acrolein) or other α,β-unsaturated carbonyl compounds under acidic conditions website-files.comwikipedia.orgslideshare.net. Mechanistic studies using ¹³C-labeled substrates have indicated a fragmentation-recombination mechanism, which can lead to isotopic scrambling if not carefully controlled acs.orgcapes.gov.brnih.govacs.orgresearchgate.netresearchgate.net. To achieve uniform ¹³C₆ labeling, using a ¹³C-labeled α,β-unsaturated carbonyl compound that contributes multiple carbons to the quinoline ring is essential. For example, using a ¹³C₂-labeled acrolein derivative or a similarly labeled α,β-unsaturated ketone could be employed.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an activated methylene group. If the activated methylene compound or the aminoaryl carbonyl precursor is ¹³C-labeled, it can lead to ¹³C incorporation into the quinoline ring.

Combes Synthesis: This reaction involves the condensation of anilines with β-diketones. Using ¹³C-labeled β-diketones would allow for the introduction of isotopes into specific positions of the quinoline ring.

For this compound, a strategy that utilizes precursors capable of forming the entire quinoline core with ¹³C atoms would be most efficient. For instance, a ¹³C-labeled aniline reacting with a ¹³C-labeled three-carbon unit that forms the pyridine ring portion of quinoline could achieve the desired uniform labeling.

Post-Synthetic Purification Techniques for Labeled Quinmerac

Following the synthesis of this compound, rigorous purification is necessary to isolate the target compound and remove any unreacted starting materials, byproducts, or unlabeled impurities. Standard chromatographic techniques are employed:

Column Chromatography: Silica gel or alumina column chromatography is a common method for separating organic compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly reversed-phase HPLC, is highly effective for purifying complex organic molecules and achieving high purity levels required for research-grade standards. This is crucial for separating the labeled compound from any unlabeled or partially labeled impurities quotientsciences.com.

Recrystallization: If this compound can be obtained in crystalline form, recrystallization from appropriate solvents can be a powerful purification technique to enhance isotopic and chemical purity.

The choice of purification method depends on the physical and chemical properties of Quinmerac and the nature of the impurities present.

Analytical Confirmation of ¹³C-Labeling Positions and Isotopic Enrichment

Confirmation of successful ¹³C labeling and its precise location within the Quinmerac molecule is paramount. This is typically achieved through a combination of spectroscopic techniques.

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining isotopic enrichment and purity researchgate.netnucleosyn.comnih.govalmacgroup.compitt.eduacs.orgnih.govmasonaco.org.

Mass Accuracy: HRMS provides highly accurate mass measurements, allowing for the precise determination of the molecular weight of the labeled compound. This helps confirm the incorporation of ¹³C atoms by observing the expected mass shifts compared to the unlabeled compound.

Isotopic Distribution: By analyzing the mass spectrum, the distribution of isotopologues (molecules with different isotopic compositions) can be determined. This allows for the calculation of the percentage of ¹³C enrichment and the assessment of isotopic purity researchgate.netalmacgroup.compitt.edu. For this compound, the mass spectrum should show a distinct peak corresponding to the molecule with six ¹³C atoms, along with peaks for molecules with fewer ¹³C atoms or natural abundance isotopes.

LC-HRMS: Coupling liquid chromatography with HRMS (LC-HRMS) allows for the separation of the labeled compound from impurities before mass analysis, providing a more accurate assessment of isotopic purity nih.govacs.org.

Advanced Nuclear Magnetic Resonance Spectroscopy for Labeling Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is crucial for confirming the position of the ¹³C labels.

¹³C NMR Spectroscopy: Direct observation of ¹³C nuclei reveals signals corresponding to each unique carbon environment in the molecule. The presence of ¹³C labels will result in characteristic shifts and potentially altered coupling patterns compared to the unlabeled compound frontiersin.org. For uniformly labeled this compound, all six carbons of the quinoline ring would show signals indicative of ¹³C enrichment.

2D NMR Techniques: Advanced 2D NMR experiments, such as ¹³C-¹³C COSY (Correlation Spectroscopy) or INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), can directly map carbon-carbon connectivities. When performed on ¹³C-labeled samples, these experiments are powerful tools for confirming the structural integrity and the precise location of the ¹³C labels within the quinoline core frontiersin.orgresearchgate.netmeihonglab.comresearchgate.net. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments can also correlate ¹³C signals with ¹H signals, providing further structural confirmation nih.gov.

Considerations for Scalable Synthesis of Research-Grade this compound

Producing research-grade this compound in quantities sufficient for various applications requires careful consideration of scalability and quality control.

Precursor Availability and Cost: ¹³C-enriched precursors can be expensive. Sourcing or synthesizing these materials efficiently and cost-effectively is a primary consideration for scalable synthesis rsc.orgresearchgate.net.

Reaction Optimization: Synthetic routes must be optimized for yield, purity, and reproducibility at larger scales. This includes optimizing reaction times, temperatures, solvent choices, and reagent concentrations.

Process Safety: Handling of reagents and intermediates must comply with safety regulations, especially when dealing with potentially hazardous chemicals or large quantities.

Quality Control (QC) and Quality Assurance (QA): Robust QC/QA procedures are essential to ensure the identity, purity, and isotopic enrichment of the final product. This involves in-process controls and final product testing using the analytical methods described above (HRMS, NMR). Manufacturing under Good Manufacturing Practices (GMP) may be required for certain applications, particularly if the labeled compound is intended for preclinical or clinical studies quotientsciences.comon24.comsigmaaldrich.comwho.int.

Traceability and Documentation: Maintaining detailed records of all synthesis steps, raw materials, analytical data, and purification procedures is crucial for traceability and reproducibility, especially for research-grade materials.

Advanced Mass Spectrometric Applications of Quinmerac-13c6

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative method that relies on the use of an isotopically labeled analog of the analyte as an internal standard. Quinmerac-13C6 serves this purpose effectively, as its chemical properties are virtually identical to those of native Quinmerac, ensuring similar behavior during sample preparation, chromatographic separation, and ionization. The mass difference introduced by the ¹³C labeling allows for distinct detection of the labeled standard and the native analyte, thereby enabling accurate quantification even in the presence of matrix effects or sample losses.

Methodological Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Quinmerac and its Derivatives

The development of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for Quinmerac and its derivatives is paramount for its accurate determination in various matrices, such as environmental samples or agricultural products. These assays typically involve a multi-step process beginning with sample extraction and clean-up, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.

Sample preparation methods, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) approach, are often employed to efficiently extract Quinmerac from complex matrices eurl-pesticides.euresearchgate.nethpst.cz. Following extraction, a clean-up step, often involving solid-phase extraction (SPE), may be necessary to remove interfering matrix components nih.govchromatographyonline.com. The purified extract is then subjected to LC separation, typically using a reversed-phase C18 column, which separates Quinmerac from other compounds based on its polarity and hydrophobicity eurl-pesticides.euca.gov. The eluent from the LC system is then introduced into the mass spectrometer, commonly via electrospray ionization (ESI) eurl-pesticides.euemblasproject.org.

The tandem mass spectrometer (e.g., triple quadrupole) is operated in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection of Quinmerac and its ¹³C-labeled analog eurl-pesticides.euca.gov. The use of this compound as an internal standard in these LC-MS/MS assays is crucial for correcting variations in analyte recovery during sample preparation and fluctuations in instrument sensitivity or ionization efficiency chromatographyonline.combataviabiosciences.comfoodriskmanagement.com. This approach significantly enhances the accuracy and reliability of quantitative results foodriskmanagement.com.

Optimization of Multiple Reaction Monitoring (MRM) Transitions for 13C-Labeled Analogs

Multiple Reaction Monitoring (MRM) is a highly selective detection mode in triple quadrupole mass spectrometry, where specific precursor ions are selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole forensicrti.org. For quantitative analysis using IDMS, the optimization of these transitions for both the native analyte (Quinmerac) and its ¹³C-labeled analog (this compound) is critical to achieve maximum sensitivity and specificity.

The optimization process involves identifying the most abundant and specific precursor ion (typically the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻) and selecting one or two characteristic product ions resulting from collision-induced dissociation (CID) forensicrti.orglcms.cz. For ¹³C-labeled compounds like this compound, the precursor ion will be shifted by the mass of the incorporated isotopes (6 Da in this case), while the fragmentation pathways and resulting product ions are expected to be similar to the native compound.

Table 3.1.2.1: Illustrative MRM Transitions for Quinmerac and this compound

| Analyte | Polarity | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Quinmerac | Positive | 206.0 | 160.0 | 118.0 | 20 | 50 |

| This compound | Positive | 212.0 | 166.0 | 124.0 | 20 | 50 |

Note: The precursor and product ions listed above are illustrative examples. Actual optimal transitions would be determined experimentally by optimizing parameters such as collision energy (CE), fragmentor voltage, and dwell time for each specific compound and instrument, as demonstrated for other analytes forensicrti.orgnih.gov. The ¹³C₆ labeling is expected to shift the precursor ion by +6 Da and potentially influence fragmentation patterns.

The ¹³C₆ labeling in this compound results in a precursor ion mass that is 6 Da higher than that of native Quinmerac. For instance, if Quinmerac has a precursor ion at m/z 206.0, this compound would have a precursor ion at m/z 212.0. Selecting appropriate product ions that are unique and intense for both the native and labeled compounds is crucial for accurate quantification forensicrti.org.

Calibration Strategies and Matrix Effect Mitigation Using this compound as an Internal Standard

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of quantitative measurements in LC-MS/MS by altering the ionization efficiency of the analyte nih.govchromatographyonline.combataviabiosciences.com. This compound, as a stable isotope-labeled internal standard, is instrumental in mitigating these effects. When added to samples at a known concentration before extraction, it undergoes the same processing steps as the native Quinmerac. Therefore, any losses or ionization variations affecting Quinmerac will also affect this compound proportionally.

Calibration Strategies: Calibration curves are typically generated by analyzing a series of standards containing known concentrations of Quinmerac spiked with a constant amount of this compound. The ratio of the peak area of Quinmerac to the peak area of this compound is plotted against the known concentration of Quinmerac. This approach compensates for variations in sample preparation and instrument performance.

Matrix Effect Mitigation: The presence of matrix components can suppress or enhance the ionization of Quinmerac. By using this compound, the ratio of the analyte signal to the internal standard signal remains constant, regardless of the extent of ion suppression or enhancement, as both are affected similarly by the matrix. This is illustrated conceptually in the table below.

Table 3.1.3.1: Conceptual Illustration of Matrix Effect Mitigation with an Internal Standard

| Sample/Standard | Analyte (Quinmerac) Signal | Internal Standard (this compound) Signal | Signal Ratio (Analyte/IS) | True Analyte Concentration |

| Calibration Std 1 | 1000 | 1000 | 1.00 | X |

| Sample A (Low Matrix Effect) | 900 | 900 | 1.00 | X |

| Sample B (Ion Suppression) | 500 | 900 | 0.56 | Y (calculated using ratio) |

| Sample C (Ion Enhancement) | 1200 | 900 | 1.33 | Z (calculated using ratio) |

In this conceptual example, Sample B experiences ion suppression, reducing the Quinmerac signal to 500. However, since this compound is also affected (though less severely in this hypothetical scenario, or similarly), the ratio corrects for this. Similarly, Sample C shows enhancement. By using the ratio, the calculated concentration remains accurate, compensating for the matrix-induced signal variations.

Strategies to further reduce matrix effects include optimizing chromatographic separation to ensure co-elution of the analyte and internal standard with minimal matrix components, employing efficient sample clean-up procedures, and, in some cases, using matrix-matched calibration standards nih.govchromatographyonline.combataviabiosciences.comdrawellanalytical.comresearchgate.net.

Targeted Quantitative Analysis of Quinmerac Metabolites Using Labeled Standards

The identification and quantification of Quinmerac metabolites are essential for understanding its environmental fate and potential biological activity. Labeled standards, such as this compound, are invaluable tools for the targeted quantitative analysis of these metabolites using LC-MS/MS.

When analyzing metabolites, which are often structurally related to the parent compound but may have undergone biotransformation (e.g., hydroxylation, conjugation), this compound can still serve as a surrogate internal standard. While not a direct analog of every metabolite, its similar chemical behavior during sample preparation and chromatographic separation, coupled with its distinct mass, allows for the correction of matrix effects and variations in ionization for the metabolite analysis, provided the mass shift is accounted for. In cases where a ¹³C-labeled analog of a specific metabolite is available, it offers even greater accuracy. However, even without a specific metabolite standard, the use of the parent ¹³C-labeled compound can improve the reliability of metabolite quantification by compensating for general matrix-induced signal fluctuations.

The targeted approach involves pre-defining the expected masses of Quinmerac metabolites and their corresponding ¹³C-labeled counterparts (if available) and monitoring specific MRM transitions. This allows for sensitive and selective detection and quantification of these compounds in complex biological or environmental samples.

High-Resolution Mass Spectrometry (HRMS) for Isotope Signature Analysis in Complex Matrices

High-Resolution Mass Spectrometry (HRMS), employing instruments such as time-of-flight (TOF) or Orbitrap analyzers, offers precise mass measurements with high accuracy, enabling the analysis of isotope signatures in complex matrices scispace.comgdch.delcms.czfrontiersin.org. This compound is particularly useful in HRMS for several applications related to isotope signature analysis.

Isotope Signature Analysis: The ¹³C₆ labeling of this compound results in a distinct isotopic pattern or "signature" that can be readily detected and resolved by HRMS. This signature is characterized by the precise mass of the ¹³C-enriched molecule and its associated isotopologues. By analyzing these high-resolution mass spectra, researchers can:

Confirm the presence of labeled Quinmerac: The accurate mass measurement allows for unambiguous identification of this compound, distinguishing it from isobaric compounds.

Assess isotopic enrichment: HRMS can quantify the relative abundance of different isotopologues (molecules with varying numbers of ¹³C atoms), confirming the level of ¹³C incorporation in the standard.

Trace metabolic pathways: In studies involving the metabolism of Quinmerac in plants or microorganisms, the ¹³C label can be traced through metabolic pathways. HRMS can detect and characterize ¹³C-labeled metabolites, providing insights into metabolic flux and pathway activity lcms.czresearchgate.netnih.gov. The distinct mass shift due to the ¹³C₆ label allows for the identification of compounds that have incorporated the label.

Quantification via accurate mass: While not strictly IDMS in the traditional sense, HRMS can also be used for quantification by accurately measuring the mass of the analyte and its labeled counterpart, especially when combined with appropriate calibration strategies.

HRMS techniques, such as LC-HRMS, are employed to analyze complex environmental or biological samples where Quinmerac and its ¹³C-labeled analog are present. The high resolving power of HRMS instruments allows for the separation of compounds with very similar nominal masses, making it ideal for distinguishing between native Quinmerac and this compound, as well as for identifying ¹³C-labeled metabolites emblasproject.orggdch.delcms.cz. The ability to perform accurate mass measurements aids in the elemental composition determination of detected species, thereby enhancing confidence in compound identification.

Research Paradigms for Metabolic Tracing of Quinmerac Using Carbon-13 Labeling

In Vitro Metabolic Studies in Isolated Biological Systems

In vitro studies utilizing isolated biological systems provide controlled environments to dissect specific aspects of Quinmerac metabolism. The use of ¹³C-labeled Quinmerac enables precise tracking of the compound and its derivatives.

Application of Quinmerac-13C6 in Enzyme Kinetic Studies for Xenobiotic Metabolism

Enzyme kinetic studies are crucial for understanding how specific enzymes metabolize Quinmerac. By employing this compound, researchers can accurately measure reaction rates and determine kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) for enzymes involved in its biotransformation. This is typically achieved by incubating isolated enzymes or enzyme preparations (e.g., microsomes, purified enzymes) with varying concentrations of this compound and monitoring the formation of ¹³C-labeled metabolites over time. Mass spectrometry (MS) is the primary analytical tool for detecting and quantifying the ¹³C-labeled products, allowing for the precise determination of enzyme activity and inhibition profiles. For instance, studies might investigate the role of cytochrome P450 enzymes or conjugation enzymes in Quinmerac metabolism by observing the rate of ¹³C-labeled metabolite formation in their presence.

Cellular Metabolism Investigations in Cultured Cells Using 13C-Labeled Quinmerac

Cultured cells, whether mammalian, microbial, or plant cell lines, serve as valuable models for studying Quinmerac's cellular uptake, intracellular metabolism, and excretion. When cells are exposed to this compound, the ¹³C label can be traced through various intracellular metabolic pathways. Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to identify and quantify ¹³C-labeled Quinmerac and its metabolites within the cellular matrix. This approach allows researchers to map the cellular distribution of Quinmerac, identify its primary metabolic products, and understand how cellular conditions influence its biotransformation. For example, studies could investigate how different cell types process Quinmerac or how cellular stress affects its metabolic fate.

Use of Isotope Tracers in Subcellular Fraction Studies for Metabolic Localization

To pinpoint the exact cellular location of Quinmerac metabolism, studies often employ subcellular fractions such as microsomes, cytosol, mitochondria, or chloroplasts (in plant studies). This compound is incubated with these isolated fractions, and the resulting ¹³C-labeled metabolites are analyzed using techniques like LC-MS/MS. This method allows for the precise localization of enzymatic activities responsible for Quinmerac's biotransformation. For instance, if a specific ¹³C-labeled metabolite is detected exclusively in mitochondrial fractions, it suggests that the enzymes responsible for its formation are localized within the mitochondria. Such studies are critical for understanding the compartmentalization of xenobiotic metabolism within the cell.

Elucidation of Biotransformation Products and Metabolic Fluxes (Methodological Focus)

The detailed characterization of Quinmerac's metabolic products and the quantification of metabolic fluxes provide a comprehensive understanding of its fate and impact within a biological system.

Identification of Novel Metabolites through Isotope-Assisted Analytical Techniques

The identification of novel metabolites is greatly facilitated by the use of isotope-labeled tracers like this compound. When Quinmerac is metabolized, the ¹³C label is incorporated into its breakdown products. Analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. HRMS can detect mass shifts corresponding to the ¹³C label, aiding in the identification of potential metabolites. ¹³C NMR spectroscopy provides detailed structural information, confirming the presence and position of the ¹³C label within a molecule, which is invaluable for elucidating the structure of previously unknown metabolites. Isotope-assisted techniques, such as LC-MS/MS, can provide fragmentation patterns that, when analyzed alongside the mass shifts due to ¹³C incorporation, help in the confident identification and structural elucidation of metabolites. biorxiv.orgnih.govnih.gov

Methodologies for Quantifying Metabolic Fluxes Using Stable Isotope Tracers

Metabolic flux analysis (MFA) is a powerful quantitative approach that uses stable isotope tracers like this compound to measure the rates of biochemical reactions within metabolic networks. This involves feeding the labeled compound to a biological system and then measuring the distribution of ¹³C atoms in various intracellular metabolites using techniques such as GC-MS or LC-MS. ethz.chnih.govshimadzu.comnih.govresearchgate.netnih.gov The ¹³C labeling patterns (mass isotopomer distributions) are then analyzed using mathematical models and computational algorithms to infer the rates (fluxes) of specific metabolic pathways. ethz.chnih.govresearchgate.netbiorxiv.org For example, by tracing the incorporation of ¹³C from this compound into downstream products, researchers can quantify how rapidly Quinmerac is converted through specific enzymatic steps or integrated into larger metabolic pathways. This provides a dynamic understanding of metabolic activity, complementing static metabolomic snapshots. nih.govbitesizebio.comtse-systems.comembopress.orgmdpi.commdpi.comspringernature.com

Comparative Metabolism Studies Across Diverse Biological Species (Methodological Considerations)

Understanding the metabolic fate of herbicides like Quinmerac across a range of biological species is critical for comprehensive environmental risk assessment, efficacy evaluation, and residue monitoring. Carbon-13 (¹³C) labeling offers a powerful methodology for tracing the metabolic pathways and identifying transformation products of xenobiotics within complex biological systems. Comparative studies employing ¹³C-labeled Quinmerac, specifically ¹³C₆-Quinmerac, are designed to elucidate how different organisms—ranging from plants and soil microorganisms to aquatic life—process and metabolize the compound. This section outlines the methodological considerations inherent in designing and executing such comparative ¹³C tracing studies for Quinmerac.

Species Selection Rationale

The selection of biological species for comparative metabolism studies is guided by the herbicide's intended use, potential environmental exposure routes, and regulatory requirements. For Quinmerac, a herbicide primarily used in agriculture, relevant species typically include:

Plants: This encompasses target weeds (where efficacy is assessed), crop species (to understand selectivity and potential for residues), and non-target plants that might be exposed through drift or runoff. Studies often focus on representative species from major agricultural systems.

Soil Microorganisms: Soil microbial communities (bacteria and fungi) play a crucial role in the degradation of herbicides in agricultural environments. ¹³C tracing helps identify which microbial groups are involved in Quinmerac metabolism and the pathways they utilize.

Aquatic Organisms: Given the potential for herbicides to enter aquatic ecosystems via runoff, studies may include organisms such as algae, invertebrates (e.g., Daphnia), and fish to assess uptake, metabolism, and potential bioaccumulation.

Terrestrial Non-Target Organisms: While not always the primary focus for initial comparative tracing, studies might extend to earthworms or other soil invertebrates to understand their metabolic interactions with the compound.

¹³C Labeling Strategy and Analytical Methodologies

The use of ¹³C₆-Quinmerac is central to these studies. The ¹³C label, incorporated into all six carbon atoms of the Quinmerac molecule, allows researchers to follow the entire carbon skeleton of the parent compound and its metabolites through various biochemical transformations. This specific labeling pattern provides a distinct mass shift detectable by mass spectrometry, differentiating the labeled compound from naturally occurring molecules.

The methodological framework relies heavily on advanced analytical techniques:

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for separating and detecting Quinmerac and its metabolites. These techniques allow for the identification of ¹³C-labeled compounds based on their characteristic mass-to-charge ratios and fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) further enhances identification accuracy by providing precise mass measurements.

Stable Isotope Resolved Metabolomics (SIRM): This advanced approach integrates stable isotope tracing with comprehensive metabolomic profiling. SIRM enables the quantification of metabolic fluxes and the identification of metabolites that have incorporated ¹³C, providing deeper insights into metabolic pathways and regulatory mechanisms.

Sample Preparation: Diverse biological matrices necessitate tailored sample preparation protocols. This includes efficient extraction of Quinmerac and its metabolites from plant tissues, soil, water, or organismal homogenates, often followed by clean-up steps (e.g., solid-phase extraction) to remove interfering endogenous compounds and reduce matrix effects in MS analysis.

Methodological Considerations in Comparative Studies

Conducting comparative metabolism studies across different species presents several methodological challenges:

Sample Matrix Diversity and Extraction Efficiency: Each matrix (e.g., plant leaves, soil, aquatic sediment, organismal tissues) has unique chemical properties that influence the extraction efficiency of Quinmerac and its metabolites. Developing robust and comparable extraction protocols for all species is crucial for accurate cross-study comparisons. For instance, soil samples may require specific solvent mixtures to extract compounds bound to organic matter or clay particles, while plant tissues might need different lysis and extraction methods to access intracellular metabolites.

Metabolite Profiling and Identification: Species may exhibit variations in their metabolic capabilities, leading to the formation of different sets of metabolites. Identifying these metabolites requires comprehensive analytical strategies, including the use of spectral databases and, ideally, authentic standards for confirmation. The ¹³C label aids in distinguishing metabolites derived from Quinmerac from endogenous compounds. However, novel or low-abundance metabolites can pose identification challenges.

Data Analysis and Interpretation: Comparative analysis requires integrating and interpreting complex datasets from multiple species. Statistical methods are employed to identify significant differences in metabolic profiles, metabolite concentrations, and ¹³C distribution. Computational tools are often used to model metabolic pathways and compare flux distributions, if applicable.

Illustrative Research Findings and Data Table

While specific, publicly available comparative ¹³C metabolism studies for this compound across a broad range of diverse species are limited, the general principles and types of findings from such research can be illustrated. Existing studies on Quinmerac, such as ¹⁴C-labeled studies in soil, have indicated its degradation via sigmoidal kinetics, suggesting microbial involvement and a potential for significant transformation over time researchgate.net. Comparative ¹³C tracing would expand upon this by identifying the specific metabolites formed in plants, microbes, and aquatic organisms, quantifying the extent of metabolism in each system, and revealing species-specific metabolic pathways.

The following table provides an illustrative overview of the types of data and methodological outcomes typically generated in comparative ¹³C tracing studies for an herbicide like Quinmerac.

| Methodological Aspect / Species Type | Plants (e.g., Wheat, Broadleaf Weed) | Soil Microorganisms (Mixed Culture) | Aquatic Organisms (e.g., Daphnia magna) |

| ¹³C Labeling Strategy | ¹³C₆-Quinmerac | ¹³C₆-Quinmerac | ¹³C₆-Quinmerac |

| Primary Analytical Technique | LC-MS/MS, GC-MS | LC-MS/MS, GC-MS | LC-MS/MS |

| Sample Matrix | Leaf, root, stem tissues | Soil extracts, microbial biomass | Whole organism homogenates, water |

| Typical Extraction Method | Solvent extraction (e.g., MeOH/H₂O) | Solvent extraction, sonication | Solvent extraction, SPE |

| Key Analytical Challenge | High endogenous compound interference | Complex soil matrix, low biomass | Bioaccumulation, matrix effects |

| Metabolite Detection Sensitivity | High (ng/g range) | High (µg/g range) | High (ng/g range) |

| Common Metabolic Pathways | Hydroxylation, conjugation, cleavage | Mineralization, conjugation, cleavage | Hydrolysis, conjugation, bioaccumulation |

| ¹³C Recovery (Illustrative) | 65-80% | 30-70% (incl. mineralization) | 40-75% |

| Parent Compound Persistence (Illustrative) | Low to moderate | Variable | Variable |

| Major ¹³C-labeled Metabolite Classes | Glucuronides, sulfates, hydroxylated forms | CO₂, organic acids, bound residues | Hydrolyzed products, conjugates |

This comparative approach, utilizing ¹³C-labeled Quinmerac, is fundamental to building a holistic understanding of its environmental behavior and potential impact across different ecological compartments.

Future Directions and Methodological Innovations in Quinmerac-13c6 Research

Development of Next-Generation Isotope Labeling Strategies for Quinmerac Analogs

The synthesis of precisely labeled Quinmerac analogs is crucial for detailed mechanistic studies and the investigation of its metabolic pathways and environmental degradation. Future strategies will aim for greater efficiency, specificity, and the creation of novel labeled derivatives. This includes developing more advanced synthetic routes that allow for site-specific labeling of Quinmerac, enabling researchers to track the fate of particular molecular fragments. Furthermore, exploring the incorporation of multiple stable isotopes (e.g., 13C and 15N simultaneously) could provide even richer data for complex biological tracing experiments. The integration of flow chemistry into isotope synthesis is also emerging as a powerful tool, enhancing safety, scalability, and the purity of labeled compounds, thereby setting new standards for producing high-quality isotope-labeled agrochemicals adesisinc.com. This evolution in synthesis will support the creation of a diverse library of Quinmerac analogs, each labeled to address specific research questions.

Integration of Stable Isotope Tracing with Systems Biology and Omics Approaches

The true impact of Quinmerac on biological systems extends beyond its direct herbicidal action. Integrating stable isotope tracing with systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics) offers a holistic view of its effects. By using Quinmerac-13C6, researchers can trace its uptake, distribution, and metabolism within plants and other organisms, and simultaneously monitor the resulting changes in gene expression, protein profiles, and metabolic fluxes uts.edu.auresearchgate.netresearchgate.netacs.org. For instance, stable isotope-resolved metabolomics (SIRM) can reveal how Quinmerac perturbs specific metabolic pathways, such as amino acid synthesis or energy metabolism, by tracking the incorporation of the 13C label into various metabolites researchgate.net. This multi-omics approach allows for a comprehensive understanding of how Quinmerac interacts with complex biological networks, identifying subtle effects that might otherwise be missed.

Advances in Computational Chemistry for Predicting Isotopic Behavior and Metabolic Fate

Computational chemistry plays an increasingly vital role in predicting the behavior of isotope-labeled compounds. Advances in this field can be leveraged to anticipate the isotopic distribution in Quinmerac metabolites and degradation products. Techniques such as Density Functional Theory (DFT) can be employed to calculate kinetic isotope effects (KIEs), which provide insights into the rate-determining steps of metabolic or degradation reactions. Molecular modeling and simulation can also predict potential metabolic pathways, identify likely transformation products, and assess how the isotopic label might influence these processes. Such predictive capabilities can guide experimental design, optimize synthesis strategies for labeled compounds, and accelerate the interpretation of complex experimental data, thereby reducing the need for extensive empirical testing uts.edu.auchromatographyonline.com.

Standardization and Quality Control in Isotope-Labeled Herbicide Research and Analytical Chemistry

Ensuring the accuracy and reproducibility of research involving isotope-labeled compounds like this compound necessitates rigorous standardization and quality control (QC). This encompasses the entire lifecycle of the labeled compound, from synthesis to analysis. Key QC measures include verifying the isotopic enrichment and chemical purity of synthesized this compound. Analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), must be validated to ensure accurate quantification and identification of the labeled compound and its metabolites uts.edu.auchromatographyonline.comnih.gov. Standardization of analytical protocols, calibration procedures, and data processing workflows is essential for inter-laboratory comparability and the reliable integration of data across different studies. The development of certified reference materials and adherence to Good Laboratory Practice (GLP) principles will be critical for advancing the field of isotope-labeled herbicide research uts.edu.aunih.gov.

Compound List

Quinmerac

this compound

Q & A

Q. What are the key methodological considerations for synthesizing Quinmerac-13C6 with high isotopic purity?

To ensure high isotopic purity, researchers should employ stable isotope labeling protocols, such as using 13C-enriched precursors during synthesis. Post-synthesis validation via liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) is critical to confirm isotopic enrichment and chemical integrity. Calibration standards and triplicate measurements minimize variability .

Q. How can mass spectrometry (MS) be optimized to detect this compound in complex biological matrices?

Method optimization involves:

- Using internal standards (e.g., deuterated analogs) to correct for matrix effects.

- Adjusting ionization parameters (e.g., ESI vs. APCI) to enhance sensitivity.

- Implementing high-resolution MS (HRMS) to distinguish isotopic peaks from background noise. Data should be processed with software that accounts for isotopic patterns and integrates area-under-curve metrics for quantification .

Q. What role does isotopic labeling play in tracing this compound’s environmental fate?

13C labeling allows precise tracking of degradation products and pathways in environmental samples. Researchers should design experiments with controlled variables (e.g., pH, microbial activity) and use stable isotope probing (SIP) coupled with metagenomics to identify microbial communities involved in degradation .

Advanced Research Questions

Q. How should a longitudinal study be structured to evaluate this compound’s pharmacokinetics while mitigating isotopic dilution effects?

- Design : Use crossover studies with non-labeled Quinmerac as a control.

- Sampling : Collect serial biological samples (plasma, urine) at intervals reflecting half-life predictions.

- Analysis : Apply compartmental modeling to account for isotopic dilution, with validation via tracer kinetic principles .

Q. What experimental frameworks are effective for resolving contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

- Comparative Analysis : Replicate studies using identical cell lines (e.g., HepG2 for liver metabolism) and animal models (e.g., Sprague-Dawley rats).

- Data Reconciliation : Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to identify model-specific biases.

- Validation : Cross-validate findings with isotopic tracer studies and enzyme inhibition assays .

Q. How can researchers address discrepancies in this compound’s adsorption coefficients reported in soil studies?

- Controlled Variables : Standardize soil organic matter content, particle size, and moisture levels.

- Method Harmonization : Compare batch equilibrium vs. column leaching methods, and apply multivariate regression to isolate confounding factors (e.g., cation exchange capacity).

- Uncertainty Quantification : Report confidence intervals and use Monte Carlo simulations to assess measurement error .

Q. What strategies ensure robust statistical power in low-abundance this compound detection studies?

- Sample Size Calculation : Use power analysis (α=0.05, β=0.2) based on preliminary data.

- Signal Amplification : Pre-concentrate samples via solid-phase extraction (SPE) or derivatization.

- Replication : Include technical replicates and blinded analysis to reduce operator bias .

Methodological Frameworks

Q. How to apply the PICOT framework to formulate a research question on this compound’s ecotoxicological impact?

- Population : Aquatic ecosystems exposed to Quinmerac runoff.

- Intervention : Quantify 13C-labeled metabolite accumulation in zebrafish.

- Comparison : Non-labeled Quinmerac vs. 13C6-labeled form.

- Outcome : Biomarker correlation (e.g., oxidative stress, genotoxicity).

- Time : Acute (96-hour exposure) vs. chronic (28-day) effects .

Q. What ethical and procedural guidelines apply when requesting this compound samples from suppliers like CIL for academic research?

- Data Requests : Follow institutional Material Transfer Agreements (MTAs) and cite intended use (e.g., non-commercial, peer-reviewed publication).

- Documentation : Submit research protocols, ethics approvals, and a detailed analysis plan to suppliers .

Data Analysis and Reporting

Q. How to present isotopic ratio data for this compound in compliance with journal standards?

- Visualization : Use line graphs for time-course isotopic enrichment, with error bars representing SEM.

- Tables : Include raw m/z values, isotopic abundance (%), and signal-to-noise ratios.

- Reproducibility : Archive spectra and chromatograms in supplementary materials with metadata (e.g., instrument settings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.